molecular formula C27H18N4O2 B13701031 4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine

4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine

Cat. No.: B13701031
M. Wt: 430.5 g/mol
InChI Key: KJSGDJRLWLNHKI-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with thiomorpholine, followed by further functionalization to introduce the pyridine rings . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol.

    Catalysts: Palladium, platinum.

Major Products Formed

    Reduction: 4-[4-(4-Aminophenyl)phenyl]-2,6-dipyridin-2-ylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine is unique due to its combination of nitrophenyl, phenyl, and pyridine groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H18N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-[4-(4-nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C27H18N4O2/c32-31(33)23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-28-24)30-27(18-22)25-6-2-4-16-29-25/h1-18H

InChI Key

KJSGDJRLWLNHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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